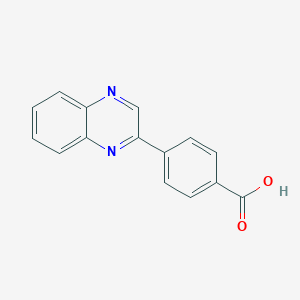

4-(2-Quinoxalinyl)benzoic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H10N2O2 |

|---|---|

Molecular Weight |

250.25 g/mol |

IUPAC Name |

4-quinoxalin-2-ylbenzoic acid |

InChI |

InChI=1S/C15H10N2O2/c18-15(19)11-7-5-10(6-8-11)14-9-16-12-3-1-2-4-13(12)17-14/h1-9H,(H,18,19) |

InChI Key |

DHDIEDXUEGYLFL-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)N=CC(=N2)C3=CC=C(C=C3)C(=O)O |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)C3=CC=C(C=C3)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 2 Quinoxalinyl Benzoic Acid and Its Derivatives

Classical Condensation Reactions for Quinoxaline (B1680401) Ring Formation

The foundational approach to synthesizing the quinoxaline ring system is through the condensation of an aromatic diamine with a 1,2-dicarbonyl compound. This method, established over a century ago, remains a prevalent and effective strategy. mdpi.comresearchgate.net

The most traditional and widely employed synthesis of the quinoxaline core involves the condensation reaction between an ortho-phenylenediamine and a 1,2-dicarbonyl compound. chim.it This reaction, often referred to as the Hinsberg or Körner synthesis, is a robust method for forming the pyrazine (B50134) ring fused to the benzene (B151609) ring. nih.govmtieat.org The dicarbonyl precursors can vary, including 1,2-diketones, 1,2-ketoesters, and derivatives of oxalic acid. mtieat.org

Modifications to this classical approach utilize surrogates for the 1,2-dicarbonyl compound, such as α-haloketones, α-hydroxyketones, epoxides, or alkynes. nih.govmtieat.org For instance, the reaction of o-phenylenediamines with α-bromoketones can yield quinoxaline products, often facilitated by a heterogeneous catalyst like HClO₄·SiO₂. chim.it These classical methods, while effective, traditionally require conditions such as high temperatures and the presence of a strong acid catalyst over extended reaction times. mdpi.com

To synthesize the target molecule, 4-(2-Quinoxalinyl)benzoic acid, the benzoic acid group must be incorporated into one of the reactants. This can be achieved through two primary strategic pathways:

Using a Substituted Diamine: The synthesis can commence with 3,4-diaminobenzoic acid as the ortho-phenylenediamine precursor. This diamine, already containing the carboxylic acid function, is then condensed with an appropriate 1,2-dicarbonyl compound. Research has demonstrated the synthesis of 2,3-diarylquinoxaline-6-carboxylic acids by reacting 3,4-diaminobenzoic acid with benzil (B1666583) derivatives in high-temperature water. thieme-connect.com In this process, the acidity of the diaminobenzoic acid itself can contribute to catalysis, although the addition of a catalytic amount of acetic acid was found to improve yields. thieme-connect.com A key challenge at elevated temperatures is the potential for decarboxylation, which can be mitigated by performing the reaction at optimal temperatures (e.g., 150°C) or by temporarily protecting the carboxylic acid as an ester. thieme-connect.com

Using a Substituted Dicarbonyl: An alternative strategy involves the reaction of an unsubstituted ortho-phenylenediamine with a dicarbonyl precursor that carries the carboxylic acid group. Reacting o-phenylenediamine (B120857) with α-keto-carboxylic acids is a known route for deriving quinoxaline structures. mdpi.com For the specific synthesis of this compound, a suitable precursor would be 4-(2-oxo-2-arylethyl)benzoic acid or a related α-dicarbonyl derivative.

Reactions Involving ortho-Phenylenediamines and Dicarbonyl Precursors

Modern and Green Chemistry Approaches in Quinoxaline Synthesis

In response to the demand for more efficient and environmentally benign chemical processes, recent advancements have focused on catalytic systems and alternative energy sources to improve upon classical synthetic methods. mdpi.com

The introduction of catalysts has revolutionized quinoxaline synthesis, allowing reactions to proceed under milder conditions with higher efficiency.

Metal-Mediated Catalysis: A diverse array of metal-based catalysts has been successfully employed. Lewis acids such as CrCl₂·6H₂O, PbBr₂, and CuSO₄·5H₂O have been used to facilitate the condensation of o-phenylenediamines and dicarbonyls at room temperature. orientjchem.org Cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) has been recognized as a green and highly reactive catalyst for this transformation, particularly effective in aqueous media. mdpi.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, offer another powerful tool for constructing complex quinoxaline derivatives. For example, a substituted quinoxaline bearing a bromo group can be coupled with (4-ethoxycarbonylphenyl)boronic acid to introduce the benzoic acid ester moiety, which can subsequently be hydrolyzed. mdpi.com

Organocatalytic Methods: Non-metal catalysts provide a cost-effective and often less toxic alternative. Simple organic molecules like pyridine (B92270) can catalyze the condensation. mdpi.com More advanced organocatalysts include ammonium bifluoride (NH₄HF₂), which efficiently catalyzes the reaction in an aqueous ethanol (B145695) system, and graphene oxide (GO), which can facilitate the condensation of 1,2-dicarbonyls. nih.gov

| Catalyst | Catalyst Type | Typical Solvent | Key Advantages | Reference |

|---|---|---|---|---|

| Cerium(IV) Ammonium Nitrate (CAN) | Metal-Mediated | Water | High reactivity, low cost, green solvent compatibility. | mdpi.com |

| CuSO₄·5H₂O | Metal-Mediated | Ethanol | Allows reaction at room temperature, good yields. | orientjchem.org |

| Ammonium Bifluoride (NH₄HF₂) | Organocatalyst | Aqueous Ethanol | Mild conditions, simple work-up, low catalyst loading. | nih.gov |

| Graphene Oxide (GO) | Organocatalyst | - | Acts as an adsorbent and facilitates condensation. | nih.gov |

| Pd(PPh₃)₄ | Metal-Mediated (Suzuki Coupling) | THF/Water | Forms C-C bonds to attach aryl groups like the benzoic acid moiety. | mdpi.com |

Green chemistry principles have encouraged the development of synthetic routes that minimize or eliminate the use of hazardous organic solvents and reduce energy consumption.

Solvent-Free and Green Solvents: Performing reactions in the absence of a solvent or in environmentally friendly solvents like water or glycerol (B35011) is highly desirable. researchgate.net The condensation of o-phenylenediamines and dicarbonyls proceeds efficiently in water, often with the aid of a catalyst. mdpi.comnih.gov Glycerol, a biodegradable and non-toxic solvent, has also been shown to be an excellent medium for quinoxaline synthesis, sometimes in a mixture with water. researchgate.net Furthermore, catalyst-free protocols have been developed using green solvents like ethanol under reflux conditions, offering a simple and clean synthetic pathway. nih.gov

| Method | Conditions | Typical Reaction Time | Advantages | Reference |

|---|---|---|---|---|

| Classical Condensation | Strong acid, high temperature | Long hours | Well-established, versatile | mdpi.com |

| Microwave-Assisted | Microwave irradiation (e.g., 140°C) | Minutes | Rapid heating, reduced time, improved yields | mdpi.comnih.gov |

| Aqueous Synthesis | Water as solvent, often with catalyst (e.g., CAN) | Varies (e.g., 30 min) | Environmentally benign, safe | mdpi.comnih.gov |

| Glycerol Synthesis | Glycerol or Glycerol/Water as solvent | Varies | Green, economical, sustainable | researchgate.net |

Catalytic Strategies (e.g., Metal-Mediated and Organocatalytic Methods)

Derivatization and Functionalization Strategies of the this compound Core

The this compound scaffold serves as a valuable starting point for creating libraries of new compounds through functionalization of either the carboxylic acid group or the quinoxaline ring system.

The carboxylic acid handle is readily transformed into other functional groups. A common strategy is the formation of amides or esters. For instance, 2,3-difuryl-quinoxaline-6-carboxylic acid has been coupled with a wide range of amines using peptide coupling agents like PyBOP or TBTU to generate a diverse set of amide derivatives. rsc.org Similarly, the synthesis of 4-(2-chloroacetamido)benzoic acid derivatives starts with p-aminobenzoic acid, which is first acylated and then converted to an acid chloride, allowing subsequent reaction with various amines and alcohols to produce amides and esters. researchgate.net In materials chemistry, the reverse reaction—hydrolysis of an ethyl benzoate (B1203000) ester to the parent 4-(quinoxalinyl)benzoic acid using potassium hydroxide—has been used to synthesize a key component for perovskite solar cells. mdpi.com

The quinoxaline ring itself is also a target for functionalization. Halogenation of the quinoxaline core, for example, creating a 2-chloro-3-methylquinoxaline (B189447) from its 2-hydroxy precursor using POCl₃, installs a reactive site. mdpi.com This chloro group can then undergo nucleophilic substitution, for instance, reacting with a phenol (B47542) to form an ether linkage, thereby connecting the quinoxaline to another aromatic system. mdpi.com

| Functional Group Targeted | Reaction Type | Reagents | Resulting Functional Group | Reference |

|---|---|---|---|---|

| Carboxylic Acid | Amide Coupling | Amines, PyBOP/TBTU | Amide | rsc.org |

| Carboxylic Acid | Esterification | Alcohols, H₂SO₄ | Ester | researchgate.net |

| Ester | Hydrolysis | KOH | Carboxylic Acid | mdpi.com |

| Quinoxaline Ring (C-H) | Halogenation (via hydroxy) | POCl₃ | Chloro-quinoxaline | mdpi.com |

| Chloro-quinoxaline | Nucleophilic Substitution | Phenols | Aryl Ether | mdpi.com |

| Bromo-quinoxaline | Suzuki Coupling | Arylboronic Acid, Pd(PPh₃)₄ | Aryl-quinoxaline | mdpi.com |

Table 4: List of Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| ortho-Phenylenediamine |

| 3,4-diaminobenzoic acid |

| 4,4′-dimethoxybenzil |

| 2,3-diarylquinoxaline-6-carboxylic acid |

| Acetic acid |

| α-bromoketones |

| α-keto-carboxylic acids |

| Cerium(IV) ammonium nitrate (CAN) |

| CrCl₂·6H₂O |

| PbBr₂ |

| CuSO₄·5H₂O |

| (4-ethoxycarbonylphenyl)boronic acid |

| Pyridine |

| Ammonium bifluoride (NH₄HF₂) |

| Graphene oxide (GO) |

| 2,3-difuryl-quinoxaline-6-carboxylic acid |

| PyBOP |

| TBTU |

| 4-(2-chloroacetamido)benzoic acid |

| p-aminobenzoic acid |

| Potassium hydroxide |

| 2-chloro-3-methylquinoxaline |

| 2-hydroxy-3-methylquinoxaline |

| POCl₃ |

Modifications at the Benzoic Acid Moiety (e.g., Esterification, Amidation)

The carboxylic acid group of this compound is a prime site for modification, allowing for the synthesis of esters and amides. These transformations can significantly alter the physicochemical properties of the parent molecule, such as solubility, lipophilicity, and its ability to interact with biological targets.

Esterification:

Esterification of carboxylic acids is a fundamental transformation in organic synthesis. For this compound, standard esterification procedures can be employed. One common method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is typically performed under reflux conditions to drive the equilibrium towards the ester product. For example, the reaction of a benzoic acid derivative with ethanol in the presence of an acid catalyst yields the corresponding ethyl ester. researchgate.net

In the context of more complex quinoxaline derivatives, esterification can be a key step. For instance, a quinoxaline-triazole hybrid bearing a benzoic acid group has been converted to its corresponding ethyl ester. sapub.orgvulcanchem.com This transformation is crucial for structure-activity relationship (SAR) studies, as masking the polar carboxylic acid group with an ester can impact biological activity.

Alternative methods for esterification that proceed under milder conditions are also available. These include the use of coupling reagents or activation of the carboxylic acid. For example, montmorillonite (B579905) K10 clay activated with orthophosphoric acid has been used as a solid acid catalyst for the solvent-free esterification of substituted benzoic acids with various alcohols, offering high yields. acgpubs.org

Table 1: Examples of Esterification Reactions of Benzoic Acid Derivatives

| Reactant | Reagent/Catalyst | Product | Reference |

|---|---|---|---|

| Benzoic Acid | Ethanol, H₂SO₄ (catalyst) | Ethyl benzoate | researchgate.net |

Amidation:

The synthesis of amides from this compound is another critical modification. Amide bond formation is one of the most frequently used reactions in medicinal chemistry. hepatochem.com Direct condensation of the carboxylic acid with an amine can be achieved using various coupling reagents. These reagents activate the carboxylic acid, facilitating nucleophilic attack by the amine. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often used in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and improve efficiency.

For instance, the synthesis of N-substituted benzamides from benzoic acid derivatives has been achieved by reacting the corresponding acid chloride with an aromatic amine. thieme-connect.com A more direct, one-pot approach involves the use of titanium tetrachloride (TiCl₄) to mediate the condensation of carboxylic acids and amines. acs.org Another efficient method employs (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester as a coupling agent for the amidation of various carboxylic acids, including 4-nitrobenzoic acid, with a range of amines, providing good to excellent yields under mild conditions. vulcanchem.comlookchemmall.com

In the synthesis of quinoxaline derivatives with potential biological activity, amidation plays a key role. For example, a series of N-(thiazol-2-yl)benzamides of quinoxaline have been synthesized, where the final step involves the coupling of a substituted benzoic acid with an amino-thiazole-functionalized quinoxaline. tandfonline.comtandfonline.com

Table 2: Examples of Amidation Reactions of Benzoic Acid Derivatives

| Carboxylic Acid | Amine | Coupling Reagent/Conditions | Product | Reference |

|---|---|---|---|---|

| Benzoic Acid | Aniline | TiCl₄, Pyridine, Dichloromethane | N-Phenylbenzamide | acs.org |

| 4-Nitrobenzoic Acid | Various amines | (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester, K₂CO₃, THF | Corresponding amides | vulcanchem.comlookchemmall.com |

Functionalization of the Quinoxaline Ring System

The quinoxaline ring itself is amenable to various functionalization reactions, which can be used to modulate the electronic and steric properties of the molecule. Direct C-H functionalization has emerged as a powerful tool in this regard, allowing for the introduction of new substituents without the need for pre-functionalized starting materials. researchgate.net

For 2-arylquinoxalines, such as this compound, the nitrogen atom at the 1-position can act as a directing group, guiding functionalization to the ortho-position of the 2-phenyl ring. researchgate.net Palladium-catalyzed C-H arylation is a notable example, where 2-arylquinoxalines can be coupled with aryl bromides to introduce a new aryl group. scispace.com

The quinoxaline ring can also undergo electrophilic substitution reactions, although these often require harsh conditions. For example, nitration of quinoxaline with a mixture of nitric acid and oleum (B3057394) can lead to the formation of nitro-substituted quinoxalines. sapub.org In the case of 2-phenylquinoxaline (B188063), nitration can be directed to the 6-position of the quinoxaline core, which can then be reduced to an amine and further functionalized. vulcanchem.com

Halogenation of the quinoxaline ring is another important transformation. Palladium-catalyzed ortho-halogenation of 2,3-diarylquinoxalines has been reported using N-halosuccinimides as the halogen source. rsc.org Chlorination of a pre-formed 2-phenylquinoxaline can also be achieved using reagents like phosphorus oxychloride or thionyl chloride to introduce chlorine atoms onto the quinoxaline ring. smolecule.com

Table 3: Examples of Functionalization of the Quinoxaline Ring

| Starting Material | Reagent/Catalyst | Functionalization | Product | Reference |

|---|---|---|---|---|

| 2-Phenylquinoxaline | Aryl bromide, Pd(OAc)₂, KOAc | C-H Arylation | 2-(Biphenyl-2-yl)quinoxaline | scispace.com |

| Quinoxaline | HNO₃, Oleum | Nitration | 5-Nitroquinoxaline and 5,7-dinitroquinoxaline | sapub.org |

Synthesis of Conjugates and Hybrid Molecules (e.g., Quinoxaline-Triazole Hybrids)

The strategy of creating hybrid molecules by combining the this compound scaffold with other pharmacologically relevant moieties is a powerful approach in drug discovery. The 1,2,3-triazole ring is a particularly popular linker, often formed via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."

A notable example involves the synthesis of a quinoxaline-triazole hybrid where the triazole ring links the quinoxaline core to a benzoic acid substituent. In this synthesis, a propargylated quinoxaline derivative is reacted with ethyl 4-azidobenzoate via a click reaction to yield the triazole-linked ester. sapub.orgvulcanchem.com Subsequent saponification of the ester group furnishes the corresponding benzoic acid derivative. sapub.orgvulcanchem.com This approach highlights the synergy between the different synthetic modifications discussed, where esterification and the formation of hybrid molecules are sequential steps in the creation of the final target compound.

The versatility of the CuAAC reaction allows for the linkage of the quinoxaline-benzoic acid scaffold to a wide array of other molecules, provided they can be functionalized with either an azide (B81097) or an alkyne group. This opens up possibilities for creating diverse conjugates with potentially enhanced biological activities. For example, quinoxaline-hydrazide-hydrazone-1,2,3-triazole hybrids have been synthesized and shown to possess α-glucosidase inhibitory and antioxidant activities. researchgate.net While not directly starting from this compound, these studies demonstrate the broad applicability of incorporating the quinoxaline and triazole motifs into a single molecular entity.

Table 4: Synthesis of a Quinoxaline-Triazole Hybrid

| Quinoxaline Precursor | Azide Precursor | Reaction Type | Intermediate Product | Final Product | Reference |

|---|

Sophisticated Spectroscopic and Structural Elucidation Techniques

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering precise information about the chemical environment of magnetically active nuclei.

The ¹H and ¹³C NMR spectra of 4-(2-Quinoxalinyl)benzoic acid provide a complete map of the proton and carbon skeletons of the molecule. Although complete spectral data for this specific compound is not widely published, the expected chemical shifts can be inferred from the analysis of its constituent parts: the quinoxaline (B1680401) ring and the para-substituted benzoic acid.

In the ¹H NMR spectrum, the protons of the benzoic acid moiety are expected to appear as two distinct doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons on the quinoxaline ring will exhibit more complex splitting patterns due to their specific electronic environments. The single proton on the pyrazine (B50134) part of the quinoxaline ring (C3-H) is anticipated to be the most downfield of the quinoxaline protons due to the influence of the adjacent nitrogen atoms.

The ¹³C NMR spectrum would show 15 distinct signals, corresponding to the 15 carbon atoms in the molecule, assuming no accidental equivalence. The carbonyl carbon of the carboxylic acid would be the most downfield signal. The quaternary carbons and the carbons attached to nitrogen in the quinoxaline ring would also have characteristic chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carboxylic Acid (COOH) | ~13.0 (singlet, broad) | ~167 |

| Quinoxaline C3-H | ~9.3 (singlet) | ~145 |

| Benzoic Acid Protons (ortho to COOH) | ~8.2 (doublet) | ~131 |

| Benzoic Acid Protons (ortho to Quinoxaline) | ~8.0 (doublet) | ~130 |

| Quinoxaline Aromatic Protons | ~7.8 - 8.1 (multiplet) | ~128 - 143 |

Note: Predicted values are based on analogous structures and general NMR principles. Actual experimental values may vary based on solvent and concentration.

While not directly applicable to this compound itself, heteronuclear NMR becomes highly relevant when the molecule acts as a ligand in organometallic complexes. For instance, if this compound were used to form a complex with an organotin(IV) moiety, ¹¹⁹Sn NMR spectroscopy would be a powerful tool for characterization. rsc.orgresearchgate.net

The chemical shift (δ) in ¹¹⁹Sn NMR is highly sensitive to the coordination number and geometry of the tin atom. academie-sciences.fr Generally, four-coordinate tin(IV) complexes exhibit shifts in the range of +120 to -145 ppm, while five-coordinate and six-coordinate species are found further upfield, typically between -150 and -500 ppm. researchgate.netacademie-sciences.fr Therefore, by reacting this compound with an organotin precursor and analyzing the ¹¹⁹Sn NMR spectrum of the product, one could determine whether the ligand coordinates to the tin center and deduce the resulting geometry around the metal. rsc.org The nitrogen atoms of the quinoxaline ring and the oxygen atoms of the carboxylate group are potential coordination sites, allowing for the formation of various complex structures. isca.inacs.org

Proton (¹H) and Carbon-13 (¹³C) NMR Applications

Vibrational and Electronic Spectroscopic Characterization

Vibrational and electronic spectroscopy probe the functional groups and conjugated π-electron systems within the molecule.

FT-IR spectroscopy is used to identify the functional groups present in this compound. The spectrum would be dominated by characteristic absorption bands corresponding to the carboxylic acid and the quinoxaline heterocycle.

Key expected vibrational frequencies include a broad O-H stretching band for the carboxylic acid hydrogen-bonded dimer, a sharp and strong C=O stretching band, C=N stretching from the quinoxaline ring, and several C=C and C-H bands for the aromatic systems. The presence of these specific bands provides clear evidence for the molecular structure. researchgate.net

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch (H-bonded) | 2500 - 3300 (broad) |

| Aromatic C-H | C-H stretch | 3000 - 3100 |

| Carbonyl | C=O stretch | 1680 - 1710 |

| Aromatic/Heteroaromatic | C=C and C=N stretch | 1450 - 1610 |

The UV-Vis spectrum of this compound is dictated by its extensive conjugated system, which includes both the benzoic acid and quinoxaline moieties. The spectrum is expected to show intense absorption bands in the UV region, arising from π→π* electronic transitions within the aromatic rings. ijfans.org Less intense n→π* transitions, associated with the non-bonding electrons on the nitrogen and oxygen atoms, may also be observed. The exact position and intensity of these bands (λmax) are sensitive to the solvent environment. ijfans.org Fluorescence spectroscopy could also be employed to study the emission properties of the compound, as quinoxaline derivatives are often fluorescent. ijfans.org

Table 3: Expected UV-Vis Absorption Maxima for this compound

| Transition Type | Chromophore | Expected λmax (nm) |

|---|---|---|

| π→π* | Benzoic acid & Quinoxaline rings | ~250 - 350 |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, further confirming its structure. For this compound (C₁₅H₁₀N₂O₂), the calculated molecular weight is approximately 250.25 g/mol .

In an electron ionization (EI) or electrospray ionization (ESI) mass spectrum, the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ would be expected at m/z 250 or 251, respectively. researchgate.netscribd.com The fragmentation pattern would likely involve initial characteristic losses from the carboxylic acid group, such as the loss of a hydroxyl radical (•OH, 17 Da) or the entire carboxyl group (•COOH, 45 Da). Subsequent fragmentation would likely involve the stable quinoxaline ring system.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is instrumental in unequivocally determining the elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound, the molecular formula is C₁₅H₁₀N₂O₂. HRMS analysis, typically using an electrospray ionization (ESI) source, would measure the mass of the protonated molecule [M+H]⁺. The comparison between the calculated exact mass and the experimentally measured mass provides strong evidence for the compound's identity. While specific experimental data for this compound is not detailed in the available literature, the expected results from such an analysis are presented in the table below. An observed mass that is within a very small tolerance (typically < 5 ppm) of the calculated mass would confirm the elemental composition. derpharmachemica.comworktribe.com

| Parameter | Expected Value |

| Molecular Formula | C₁₅H₁₀N₂O₂ |

| Ion Formula | [C₁₅H₁₁N₂O₂]⁺ |

| Calculated Exact Mass ([M+H]⁺) | 263.0764 |

| Expected Experimental Mass ([M+H]⁺) | 263.0764 ± 0.0013 (for 5 ppm tolerance) |

Table 1: Expected High-Resolution Mass Spectrometry Data for this compound.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) subjects the molecule to a high-energy electron beam, causing ionization and extensive fragmentation. The resulting fragmentation pattern serves as a molecular fingerprint, offering valuable structural information. For this compound (molecular weight 122.12 g/mol ), the mass spectrum would exhibit a molecular ion peak [M]⁺ at m/z 262. docbrown.info Key fragmentation pathways typical for aromatic carboxylic acids and quinoxaline structures would be anticipated. arcjournals.orgfu-berlin.delibretexts.org These include the loss of a hydroxyl radical (-OH, M-17), a carboxyl group (-COOH, M-45), and the subsequent loss of carbon monoxide (-CO, M-28) from fragment ions.

| m/z Value | Proposed Fragment Ion | Structural Moiety Lost |

| 262 | [C₁₅H₁₀N₂O₂]⁺ | Molecular Ion (M⁺) |

| 245 | [C₁₅H₉N₂O]⁺ | •OH |

| 217 | [C₁₄H₉N₂O]⁺ | •COOH |

| 189 | [C₁₃H₉N₂]⁺ | •COOH and CO |

| 128 | [C₈H₆N₂]⁺ | Quinoxaline fragment |

| 105 | [C₇H₅O]⁺ | Benzoyl fragment |

| 77 | [C₆H₅]⁺ | Phenyl fragment |

Table 2: Predicted Electron Ionization Mass Spectrometry Fragmentation Pattern for this compound.

X-ray Crystallographic Analysis for Solid-State Structure Determination

X-ray crystallography provides definitive information about the arrangement of atoms in a crystalline solid, revealing precise details about molecular geometry, conformation, and intermolecular interactions.

Single Crystal X-ray Diffraction for Molecular Geometry and Packing

Single Crystal X-ray Diffraction (SC-XRD) is the gold standard for determining the absolute three-dimensional structure of a molecule. By irradiating a high-quality single crystal with X-rays, a diffraction pattern is produced that can be mathematically transformed into a model of the electron density, and thus the atomic positions.

Although a specific crystal structure for this compound has not been reported in the searched literature, analysis of related benzoic acid derivatives allows for a reliable prediction of its key structural features. nih.gov Molecules of this compound would be expected to form centrosymmetric dimers in the solid state, linked by strong hydrogen bonds between the carboxylic acid groups of two separate molecules. This analysis would provide precise measurements of bond lengths, bond angles, and the dihedral angle between the quinoxaline and benzoic acid ring systems, defining the molecule's conformation.

| Crystallographic Parameter | Expected Information |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, P-1 |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Precise measurements of the unit cell |

| Hydrogen Bonding | Confirmation of carboxylic acid dimer formation (O-H···O) |

| Molecular Packing | Description of how molecules arrange in the crystal lattice |

| Dihedral Angles | The twist between the quinoxaline and phenyl rings |

Table 3: Information Obtainable from Single Crystal X-ray Diffraction of this compound.

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray Diffraction (PXRD) is a rapid and powerful technique used to analyze microcrystalline materials. It serves as a fingerprint for a specific crystalline phase, allowing for identification, assessment of phase purity, and detection of polymorphism (the existence of multiple crystal forms). units.it The sample is irradiated with X-rays, and the diffraction pattern is recorded as a function of the scattering angle (2θ).

A PXRD pattern for a pure, crystalline sample of this compound would consist of a unique series of sharp peaks at characteristic 2θ angles. rsc.org The position and relative intensities of these peaks are determined by the crystal lattice structure. While an experimental pattern is not available, any synthesized batch could be compared against a reference pattern to confirm its identity and crystalline form. The absence of peaks from known starting materials or byproducts would confirm the purity of the crystalline phase. google.comresearchgate.net

| Parameter | Description |

| 2θ Angle | The scattering angle at which constructive interference occurs. |

| Intensity | The intensity of the diffracted X-ray beam at each 2θ angle. |

| d-spacing | The distance between parallel planes in the crystal lattice, calculated from the 2θ angle via Bragg's Law. |

| Crystalline Phase Fingerprint | The unique set of peaks (positions and intensities) that identifies a specific crystalline solid. |

Table 4: Key Parameters in a Powder X-ray Diffraction (PXRD) Analysis.

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is essential for separating the target compound from any unreacted starting materials, byproducts, or other impurities, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for assessing the purity of non-volatile organic compounds. A stability-indicating HPLC method would be capable of separating this compound from any potential degradants or synthesis-related impurities. researchgate.net Based on methods developed for related benzoic acid and quinoxaline compounds, a reversed-phase HPLC method would be most suitable. helixchrom.comsigmaaldrich.comekb.eg This involves a non-polar stationary phase (like C18) and a polar mobile phase. The compound's purity is determined by integrating the area of its peak and comparing it to the total area of all peaks in the chromatogram, typically with detection by UV spectroscopy at a wavelength where the analyte strongly absorbs.

| Parameter | Typical Condition |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Detector | UV-Vis Diode Array Detector (DAD) at ~254 nm and ~320 nm |

| Column Temperature | 30 °C |

| Expected Outcome | A sharp, single major peak with a stable retention time, indicating high purity. |

Table 5: Representative HPLC Method Parameters for Purity Analysis.

Reactivity Profiles and Mechanistic Investigations of 4 2 Quinoxalinyl Benzoic Acid

Organic Transformations and Reaction Pathways Involving the Carboxylic Acid Functionality

The carboxylic acid group is a cornerstone of the reactivity of 4-(2-Quinoxalinyl)benzoic acid, undergoing a variety of nucleophilic acyl substitution reactions. khanacademy.org Generally, the direct substitution of the hydroxyl (-OH) group is challenging due to it being a poor leaving group. libretexts.org Consequently, reactions often necessitate the activation of the carboxyl group to enhance its electrophilicity or the conversion of the -OH into a more effective leaving group. libretexts.org

Common transformations for carboxylic acids that are applicable to this molecule include:

Conversion to Acyl Chlorides : Treatment with reagents like thionyl chloride (SOCl₂) or phosphorus(V) chloride (PCl₅) can convert the carboxylic acid into the more reactive acyl chloride (-COCl). libretexts.orgsavemyexams.com This proceeds via an intermediate where the -OH is replaced by a superior leaving group, which is then displaced by a chloride ion. libretexts.org

Esterification : The formation of esters from carboxylic acids is a fundamental reaction. Fischer esterification, involving reaction with an alcohol in the presence of an acid catalyst, is a common method. The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by the alcohol. libretexts.org In the context of quinoxaline-containing molecules, esterification of the carboxylic acid has been proposed as a strategy to create prodrugs with enhanced membrane penetration. vulcanchem.com Research has shown that masking the carboxylic acid group of a quinoxaline-benzoic acid derivative as an ester can reduce its biological activity, highlighting the significance of the free carboxyl group. nih.gov

Amide Formation : Direct reaction with an amine is generally unfavorable due to an acid-base reaction that forms a stable carboxylate-ammonium salt. To facilitate amide formation, the carboxylic acid is often activated using a coupling agent such as a carbodiimide, like dicyclohexylcarbodiimide (B1669883) (DCC). khanacademy.orglibretexts.org The acid adds to the DCC molecule, creating a highly reactive intermediate with a good leaving group, which is then readily attacked by the amine to form the amide. khanacademy.org

Table 1: Common Reactions of the Carboxylic Acid Group

| Reaction Type | Reagent(s) | Product Functional Group | Significance |

|---|---|---|---|

| Acyl Chloride Formation | Thionyl chloride (SOCl₂) | Acyl Chloride (-COCl) | Creates a more reactive intermediate for further synthesis. libretexts.orgsavemyexams.com |

| Fischer Esterification | Alcohol (R'-OH), Acid Catalyst | Ester (-COOR') | Alters solubility and biological properties; used in prodrug design. libretexts.orgvulcanchem.com |

Quinoxaline (B1680401) Ring Reactivity and Substitution Patterns

The quinoxaline ring, a nitrogen-containing heterocycle, possesses an electronic character that dictates its reactivity. The ring is generally considered electron-deficient, which deactivates it towards electrophilic substitution. thieme-connect.de When such reactions do occur, substitution is predicted to happen at the C5 and C8 positions of the benzo portion of the ring, where calculations show the highest electron density. thieme-connect.de

The electron-deficient nature makes the quinoxaline nucleus susceptible to nucleophilic aromatic substitution (SNAr) . rsc.orgarabjchem.orgresearchgate.net This reactivity is significantly enhanced under certain conditions:

Presence of Leaving Groups : Halogen atoms, particularly chlorine, at the C2 or C3 positions of the pyrazine (B50134) ring are effective leaving groups, making these sites prime targets for nucleophilic attack. arabjchem.org

Activation by N-Oxidation : The formation of quinoxaline N-oxides increases the electrophilicity of the ring system. thieme-connect.de This enhances the rate of nucleophilic substitution, especially at the carbon atoms alpha to the N-oxide group (the C2 position). thieme-connect.deresearchgate.net The introduction of a di-N,N'-oxide fragment further amplifies this reactivity. mdpi.com

Regioselectivity : In substituted quinoxalines, the position of nucleophilic attack can be highly regioselective. For instance, in 6,7-dichloroquinoxaline (B20963) 1,4-dioxides bearing an electron-withdrawing group at C2, nucleophilic substitution preferentially occurs at the C6 position. mdpi.com This is attributed to the stabilization of the intermediate Meisenheimer complex through conjugation with the C2 substituent. mdpi.com

Table 2: Reactivity of the Quinoxaline Nucleus

| Reaction Type | Position(s) | Influencing Factors | Outcome |

|---|---|---|---|

| Electrophilic Substitution | C5, C8 | Generally disfavored; facilitated by electron-donating groups on the benzene (B151609) ring. thieme-connect.de | Substitution on the carbocyclic ring. |

Supramolecular Interactions and Self-Assembly Processes

The distinct functional groups of this compound—the hydrogen-bond-donating and -accepting carboxylic acid and the hydrogen-bond-accepting quinoxaline nitrogens—along with its planar aromatic structure, make it an excellent building block for supramolecular chemistry.

Hydrogen bonds are a dominant force in the self-assembly of this molecule. The carboxylic acid group can act as both a hydrogen bond donor (from the hydroxyl group) and an acceptor (at the carbonyl oxygen). This duality often leads to the formation of robust centrosymmetric dimers through O-H···O interactions, a common motif for carboxylic acids. mdpi.com

Furthermore, the nitrogen atoms of the quinoxaline ring are effective hydrogen bond acceptors. This allows for the formation of extended networks through intermolecular interactions such as O-H···N (carboxylic acid to quinoxaline nitrogen). nih.gov In crystal structures of related derivatives, various hydrogen bonds, including N-H···O and C-H···O, have been observed to direct the assembly of molecules into higher-order structures like ribbons and sheets. nih.govnih.gov The interplay of these different hydrogen bonds can create complex and predictable patterns in both solid and solution states. cam.ac.ukrsc.org

The predictable and directional nature of the hydrogen bonds in this compound allows for its use in crystal engineering to form cocrystals and other intermolecular compounds. The design of such materials relies on the concept of supramolecular synthons, which are robust and reliable recognition motifs.

Key design principles include:

Heteromeric Synthons : The carboxylic acid group can form a strong and predictable hydrogen-bonded synthon with complementary functional groups, such as a pyridine (B92270) or aminopyrimidine. nih.gov By co-crystallizing this compound with molecules containing these groups, it is possible to reliably generate specific heteromeric assemblies.

Combination of Interactions : A powerful strategy in supramolecular design is the use of multiple non-covalent interactions working in concert. For example, combining the primary hydrogen bonding of the carboxylic acid with weaker interactions like halogen bonds can help organize the primary motifs into more complex 1-D, 2-D, or 3-D architectures. nih.govacs.org

The large, planar surface of the quinoxaline ring system is ideal for engaging in π-π stacking interactions. researchgate.net These forces, which arise from the electrostatic interaction between aromatic rings, are fundamental to the crystal packing of many aromatic compounds. rsc.orgrsc.org

Design Principles for Intermolecular Compounds (IMCs) and Cocrystals

Coordination Chemistry and Metal Complexation of this compound as a Ligand

This compound is a versatile multifunctional ligand for the coordination of metal ions. It possesses multiple potential binding sites: the two nitrogen atoms of the quinoxaline ring and the two oxygen atoms of the carboxylate group. This allows it to act as a chelating or, more commonly, a bridging ligand, connecting multiple metal centers.

The coordination behavior can be understood by considering its constituent parts:

Benzoic Acid as a Ligand : Carboxylic acids and their carboxylate anions are widely used as ligands in coordination chemistry, capable of adopting numerous coordination modes (monodentate, bidentate chelate, bidentate bridging). uab.cat This versatility allows for the formation of diverse structures from discrete clusters to extended coordination polymers. uab.cat

Quinoxaline as a Ligand : The nitrogen atoms of the quinoxaline ring can coordinate to metal centers, similar to other N-heterocyclic ligands like pyridine or bipyridine. Quinoxaline derivatives have been used as bridging ligands in both homobimetallic and heterobimetallic complexes. isca.me

By combining these two functionalities, this compound can act as a multidentate linker to construct metal-organic frameworks (MOFs) or coordination polymers. scirp.org For example, structurally analogous ligands like 4-(1H-1,2,4-triazol-1-yl)benzoic acid have been shown to react with metal ions such as Cd(II) and Cu(II) to form 3D coordination polymers, where the ligand bridges metal centers using both the N-donor from the triazole ring and the oxygen donors from the carboxylate group. scirp.org It is expected that this compound would exhibit similar behavior, offering a pathway to novel materials with potential applications in areas like catalysis, sensing, and gas storage. scirp.orgnih.gov

Table 3: Potential Coordination Sites of this compound

| Functional Group | Potential Donor Atoms | Common Coordination Modes |

|---|---|---|

| Carboxylate | 2 Oxygen atoms | Monodentate, Bidentate Chelate, Bidentate Bridging |

Synthesis of Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. The specific geometry and connectivity of these materials are dictated by the coordination preferences of the metal center and the structure of the organic linker. Ligands incorporating both N-heterocyclic and carboxylate functionalities, such as this compound, are of significant interest in the design of novel MOFs. researchgate.netacs.orgacs.org

A comprehensive review of the scientific literature indicates that while various quinoxaline derivatives and other benzoic acids are utilized in MOF synthesis, specific studies detailing the use of this compound as a primary ligand for the construction of MOFs have not been reported. For instance, research has demonstrated the successful synthesis of MOFs using ligands like pyrazinoquinoxaline tetracarboxylic acid and other functionalized quinoxaline-based linkers. acs.orgacs.org These studies confirm that the quinoxaline motif can be effectively integrated into stable, porous frameworks.

Theoretically, this compound could participate in MOF synthesis in several ways:

As a Primary Linker: The carboxylate group can coordinate to metal centers, while the quinoxaline nitrogen atoms can bind to adjacent metal ions, potentially forming multidimensional networks.

As a Mixed-Ligand Component: It could be used in conjunction with other organic linkers to introduce specific functionalities or modify the pore environment of the resulting MOF.

The general synthetic approach for creating such MOFs typically involves solvothermal or hydrothermal methods, where the metal salt and the organic ligand are dissolved in a suitable solvent and heated in a sealed vessel. researchgate.net The table below outlines typical conditions used for MOF synthesis with related benzoic acid derivatives, which could serve as a starting point for future investigations with this compound.

Table 1: Representative Solvothermal Conditions for MOF Synthesis with Benzoic Acid Derivatives

| Metal Source | Ligand(s) | Solvent System | Temperature (°C) |

|---|---|---|---|

| Zn(NO₃)₂·6H₂O | 4-dimethylaminobenzoic acid | DMF/Methanol | 120 |

| Cd(NO₃)₂·4H₂O | 2,4-bis-(triazol-1-yl)-benzoic acid | Acetonitrile/Water | 125 |

Data derived from studies on analogous systems. researchgate.netacs.orgijfans.org

The introduction of the quinoxaline group is anticipated to confer specific properties, such as luminescence, to the resulting MOF, making it a candidate for applications in chemical sensing or photocatalysis. acs.org However, without empirical data, the precise structure and properties of a MOF derived from this compound remain hypothetical.

Formation of Organometallic Compounds (e.g., Diorganotin(IV) Complexes)

Organotin(IV) carboxylates represent a significant class of organometallic compounds, known for their structural diversity and wide-ranging applications. ijrti.org The reaction between a diorganotin(IV) oxide or dihalide and a carboxylic acid typically results in the formation of a diorganotin(IV) dicarboxylate. The carboxylate ligand can coordinate to the tin atom in various modes, including monodentate, bidentate chelating, or bidentate bridging fashions. ijrti.org

An extensive search of published research reveals no specific studies on the synthesis or characterization of diorganotin(IV) complexes derived from this compound. Nonetheless, based on the well-established reactivity of related compounds, a predictive reaction pathway can be outlined. The reaction of this compound with a diorganotin(IV) oxide, such as dibutyltin(IV) oxide, would be expected to proceed via a condensation reaction, eliminating water and forming a dibutyltin(IV) bis(4-(2-quinoxalinyl)benzoate) complex.

The general reaction is as follows:

2 R'COOH + R₂SnO → R₂Sn(OOCR')₂ + H₂O

The resulting structure could be monomeric with a tetrahedral or higher-coordinate geometry around the tin atom, or it could form more complex oligomeric or polymeric structures, such as dimers or ladders, through intermolecular coordination involving the carboxylate groups or the quinoxaline nitrogen atoms. acs.orgmdpi.com Spectroscopic techniques such as ¹H, ¹³C, and ¹¹⁹Sn NMR would be crucial for elucidating the precise coordination geometry in solution. ijrti.orgijcce.ac.ir

The table below summarizes findings for diorganotin(IV) complexes formed with other aromatic carboxylic acids, illustrating the types of structures that might be anticipated.

Table 2: Structural Features of Diorganotin(IV) Complexes with Aromatic Carboxylates

| Diorganotin(IV) Precursor | Ligand | Resulting Complex Structure | Coordination Geometry at Sn |

|---|---|---|---|

| Dimethyltin(IV) dichloride | (E)-5-((2-carboxyphenyl)diazenyl)-2-hydroxybenzoic acid | Cyclic Tetranuclear | Five-coordinate, Trigonal Bipyramidal |

| Dibutyltin(IV) oxide | 2-[(E)-(4-hydroxy-3-{(E)-[(quinolin-2-yl)imino]methyl}phenyl)diazenyl]benzoic acid | Cyclic Dimeric | Six-coordinate, Octahedral |

Data derived from studies on analogous systems. acs.orgijrti.orgijcce.ac.ir

While the synthesis of diorganotin(IV) complexes with this compound is chemically plausible, the absence of experimental reports means that their structural characteristics and potential applications are yet to be determined.

Computational and Theoretical Investigations of 4 2 Quinoxalinyl Benzoic Acid

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These in silico methods offer a detailed view of the electron distribution and energy levels, which are key determinants of a molecule's reactivity and physical properties.

Density Functional Theory (DFT) for Molecular Orbitals and Energetics

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules like 4-(2-Quinoxalinyl)benzoic acid. By optimizing the molecular geometry, DFT calculations can determine the energies and shapes of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.

For analogous compounds such as 4-(carboxyamino)-benzoic acid, DFT calculations using the B3LYP/6-311G basis set have determined the HOMO energy to be approximately -6.82 eV and the LUMO energy to be -1.82 eV. actascientific.com This results in a HOMO-LUMO band gap of 5.0 eV, suggesting significant molecular stability. actascientific.com Similar calculations for this compound would elucidate how the quinoxalinyl moiety influences the electronic properties compared to simpler benzoic acid derivatives. These quantum molecular descriptors are crucial for predicting the molecule's behavior in chemical reactions and biological systems. actascientific.com

Table 1: Representative Quantum Molecular Descriptors Calculated via DFT Data based on calculations for the analogous compound 4-(carboxyamino)-benzoic acid. actascientific.com

| Parameter | Calculated Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -6.82 | Electron-donating capability |

| LUMO Energy | -1.82 | Electron-accepting capability |

| Energy Gap (ΔE) | 5.00 | Chemical reactivity and stability |

Prediction of Spectroscopic Parameters

DFT calculations are also employed to predict various spectroscopic parameters, which can then be compared with experimental data for structural validation. nih.gov Methods like the Gauge-Independent Atomic Orbital (GIAO) are used to calculate nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). nih.govresearchgate.net For benzoic acid derivatives, these theoretical calculations have shown good agreement with experimental spectra. nih.gov

Furthermore, theoretical vibrational spectra (Infrared and Raman) can be computed. nih.gov The calculated frequencies and intensities help in the assignment of experimental vibrational bands to specific molecular motions, such as the stretching and bending of bonds within the quinoxaline (B1680401) and benzoic acid moieties. nih.gov For instance, in a related quinoline (B57606) derivative, IR spectra revealed characteristic absorbance bands for functional groups that were confirmed by DFT calculations. nih.gov Time-dependent DFT (TD-DFT) can predict electronic absorption spectra (UV-Vis), providing information on the electronic transitions within the molecule. nih.govtandfonline.com

Table 2: Predicted Spectroscopic Data Types via Computational Methods

| Spectroscopic Technique | Computational Method | Information Obtained |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | DFT (GIAO) | Predicted ¹H and ¹³C chemical shifts for structural elucidation. nih.govresearchgate.net |

| Infrared (IR) & Raman Spectroscopy | DFT | Vibrational frequencies and intensities corresponding to specific bond movements. nih.gov |

Molecular Modeling and Docking Studies

Molecular modeling techniques, particularly docking studies, are essential for exploring the potential of this compound as a therapeutic agent by predicting its interactions with protein targets.

Ligand-Protein Interaction Profiling (Focus on Binding Modes and Affinities)

Molecular docking simulates the binding of a ligand, such as this compound, to the active site of a target protein. This process predicts the preferred binding orientation (pose) and the strength of the interaction, typically quantified as a binding energy or docking score. asianjpr.com Studies on structurally similar quinoline and quinazoline (B50416) derivatives have demonstrated the utility of this approach. For example, docking studies of 4-[(quinolin-4-yl)amino]benzamide derivatives against the influenza virus PA-PB1 endonuclease revealed strong binding affinities, with docking scores as low as -7.370 kcal/mol. mdpi.com

These simulations identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the protein's binding pocket. nih.gov For instance, in the docking of anilino quinazolines with the DNA Gyrase enzyme, specific hydrophilic interactions with residues like ASN 46 were identified as crucial for binding. asianjpr.com For this compound, the quinoxaline nitrogen atoms and the carboxylic acid group would be expected to form significant hydrogen bonds, while the aromatic rings would likely engage in hydrophobic and π-π stacking interactions. The binding affinity can be further refined using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations, which have provided values around -68 kcal/mol for related quinoline compounds. mdpi.com

Table 3: Representative Docking Results for Structurally Related Compounds

| Compound Class | Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Anilino Quinazolines | DNA Gyrase | -8.82 | ASN 46, GLY 117 asianjpr.com |

| 4-[(Quinolin-4-yl)amino]benzamides | Influenza PA-PB1 | -7.370 | Not specified mdpi.com |

| Quinolines/Quinazolines | Estrogen Receptor alpha | -8.70 | PRO 324 nih.gov |

Pharmacophore Hypothesis Generation and Validation

A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. These models are generated based on the structures of known active compounds. nih.gov For a molecule like this compound, a pharmacophore hypothesis would likely include features such as hydrogen bond acceptors (from the quinoxaline nitrogens and carboxylic oxygen), a hydrogen bond donor (from the carboxylic acid), and aromatic/hydrophobic regions. researchgate.net

In research on 2-{4-[(7-Chloro-2-quinoxalinyl)oxy]phenoxy}propionic acid (XK469), a closely related structure, a pharmacophore hypothesis was developed to understand the structural requirements for its antitumor activity. researchgate.net The generation process involves aligning a set of active molecules and identifying common chemical features. The resulting model is then validated for its ability to distinguish between active and inactive compounds and can be used as a 3D query to screen large chemical databases for new potential lead compounds. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Dynamics

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time. nih.gov An MD simulation calculates the motion of atoms in the system, providing insights into conformational changes, flexibility, and the stability of key interactions. nih.govpolyu.edu.hk

For a complex of this compound with a target protein, MD simulations would be performed on the best-docked pose. The stability of the complex is often evaluated by monitoring the root-mean-square deviation (RMSD) of the protein and ligand over the simulation period (e.g., 10 ns or more). researchgate.net A stable RMSD suggests that the ligand remains securely bound in the active site. nih.gov Other analyses include the radius of gyration (to assess the compactness of the complex) and the number of hydrogen bonds maintained over time. nih.gov Such simulations have been used to confirm the stability of complexes involving benzoic acid and various proteins, providing crucial information on the dynamic nature of the binding. nih.govrsc.org

Analysis of Non-Covalent Interactions via Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. By partitioning the crystal space into regions where the electron distribution of a pro-molecule dominates over the pro-crystal, it provides a unique fingerprint of the molecular environment. This analysis is instrumental in understanding the forces that direct the self-assembly of molecules into a stable, three-dimensional architecture.

The analysis typically involves mapping properties onto the Hirshfeld surface, such as the normalized contact distance (d_norm). The d_norm surface uses a red-white-blue color scheme to highlight intermolecular contacts. Red regions indicate contacts shorter than the van der Waals radii sum, signifying strong interactions like hydrogen bonds. nih.gov White areas represent contacts approximately equal to the van der Waals separation, and blue regions denote contacts longer than this distance. nih.gov For this compound, prominent red spots would be anticipated, primarily corresponding to hydrogen bonding between the carboxylic acid group and the nitrogen atoms of the quinoxaline ring.

Given the molecular structure of this compound, which contains a quinoxaline moiety and a benzoic acid group, the primary non-covalent interactions expected to govern its crystal packing are hydrogen bonds, H···H contacts, C-H···π interactions, and π-π stacking. A theoretical investigation of a co-crystal formed by quinoxaline and 4-hydroxybenzoic acid supports the prevalence of strong O-H···N hydrogen bonds. mdpi.com

The quantitative contributions of various intermolecular contacts for analogous compounds have been reported. For instance, Hirshfeld surface analyses of various quinoxaline derivatives reveal that H···H, O···H/H···O, and C···H/H···C contacts are the most significant. researchgate.net In a solvated benzoic acid derivative, H···H interactions accounted for 47.9% of the surface, C···H/H···C for 34.2%, and O···H/H···O for 13.7%. nih.gov These findings suggest a similar distribution for this compound.

The table below provides a representative, data-informed estimation of the percentage contributions of the most significant intermolecular contacts for this compound, based on published data for analogous structures.

Table 1: Estimated Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface of this compound Data is a representative estimation based on published analyses of analogous quinoxaline and benzoic acid derivatives.

| Interaction Type | Estimated Percentage Contribution (%) | Key Role in Crystal Packing |

| H···H | ~40 - 50% | Represents the largest contribution, typical for organic molecules, indicating the importance of van der Waals forces. |

| C···H/H···C | ~20 - 35% | Significant contribution from weak C-H···π and other C-H related contacts, crucial for stabilizing the packing of aromatic systems. |

| O···H/H···O | ~15 - 30% | Primarily represents the strong O-H···N hydrogen bond between the carboxylic acid and quinoxaline nitrogen, as well as weaker C-H···O interactions. nih.govrsc.org |

| N···H/H···N | ~1 - 5% | Minor contribution, likely from weak C-H···N interactions. nih.gov |

| C···C | ~2 - 6% | Indicates the presence of π-π stacking interactions between the aromatic rings of the quinoxaline and benzoic acid moieties. researchgate.net |

The most crucial interaction stabilizing the crystal structure of this compound is expected to be the robust O-H···N hydrogen bond, forming a supramolecular synthon between the carboxylic acid's hydroxyl group and a nitrogen acceptor on the quinoxaline ring. mdpi.comresearchgate.net Furthermore, π-π stacking interactions between the electron-deficient pyrazine (B50134) ring of the quinoxaline system and the electron-rich benzene (B151609) rings are also anticipated to play a key role in the supramolecular assembly. researchgate.net The prevalence of H···H and C···H contacts underscores the collective importance of weaker, less directional forces in achieving an efficiently packed crystal structure.

Advanced Applications in Chemical Science and Interdisciplinary Research

Applications in Advanced Materials Science

The inherent properties of the quinoxaline (B1680401) ring system, such as its electron-deficient nature and planar aromatic structure, make it an attractive component for materials with tailored electronic and optical characteristics. The addition of a benzoic acid group provides a crucial anchor for surface modification or polymerization, enhancing its utility in solid-state applications.

Development of Optoelectronic Materials (e.g., NLO, OLEDs)

Quinoxaline derivatives are increasingly recognized for their potential in optoelectronic devices, including organic light-emitting diodes (OLEDs) and solar cells. evitachem.com The combination of electron-accepting quinoxaline units and electron-donating moieties within a single molecule can facilitate intramolecular charge transfer, a key process for many optoelectronic applications.

Research has demonstrated the efficacy of complex quinoxaline-based benzoic acid derivatives as hole transport materials (HTMs) for flexible perovskite solar cells. mdpi.com For instance, the derivative 4-(8-(8-(bis(4-methoxyphenyl)amino)dibenzo[b,d]furan-2-yl)quinoxalin-5-yl)benzoic acid (DQC) exhibits favorable frontier molecular orbital energy levels (HOMO/LUMO) that facilitate efficient intramolecular carrier transport. mdpi.com Similarly, in the realm of organic photovoltaics, a novel non-fullerene acceptor incorporating a quinoxaline unit, when used as a guest acceptor in a ternary blend, helped achieve a power conversion efficiency of 20.22%. nih.gov This material, known as SMA , promotes ordered molecular arrangement and reduces bimolecular recombination, leading to enhanced device performance. nih.gov

Furthermore, quinoxaline-based dyes featuring dual carboxylic acid anchoring groups have been explored for use in dye-sensitized solar cells (DSCs), highlighting the role of the benzoic acid function in binding to semiconductor surfaces like TiO2. researchgate.net While direct data on the nonlinear optical (NLO) properties of 4-(2-Quinoxalinyl)benzoic acid are limited, related heterocyclic compounds and Schiff bases containing benzoic acid have been investigated for their third-order NLO response, suggesting a potential avenue for exploration. acs.orgresearchgate.net

| Quinoxaline Derivative | Application | Key Finding | Reference |

|---|---|---|---|

| DQC | Hole Transport Material (Perovskite Solar Cells) | Favorable HOMO/LUMO energy levels promote efficient intramolecular carrier transport. | mdpi.com |

| SMA | Non-Fullerene Acceptor (Organic Solar Cells) | Achieved 20.22% efficiency in a ternary device by optimizing morphology and reducing recombination. | nih.gov |

| AP6 and AP8 | Dyes (Dye-Sensitized Solar Cells) | Dual carboxylic acid groups serve as strong anchors to TiO2 surfaces. | researchgate.net |

Design of Dielectric and Conductive Organic Materials

The development of organic materials with high dielectric constants or significant conductivity is crucial for applications in modern electronics, such as capacitors and transistors. While specific studies on the dielectric properties of this compound are not widely reported, research on analogous systems provides insight into its potential. For example, an intermolecular compound formed between 2-(4-(dimethylamino) benzylideneamino) benzoic acid and urea (B33335) demonstrated a remarkably high dielectric constant (ε ≈ 0.9 × 10³) and electrical conductivity on the order of 5 × 10⁻⁶ S m⁻¹. rsc.orgresearchgate.net This effect was attributed to intermolecular proton transfer within extensive hydrogen-bonded networks. rsc.org

Studies on poly(methyl methacrylate) (PMMA) films doped with benzoic acid have also shown that the dopant influences the material's dielectric parameters. ias.ac.in These findings suggest that the benzoic acid moiety in the target compound could be leveraged to design new dielectric materials. Moreover, the quinoxaline core can be incorporated into larger, highly-ordered structures like covalent organic frameworks (COFs), which are valued for creating materials with significant intermolecular conduction pathways for applications in electronics and energy storage. google.com The synthesis of conductive mixed self-assembled monolayers (SAMs) using molecules like 4-((4-(acetylthio)phenyl)ethynyl)benzoic acid further illustrates how the benzoic acid group can be used to anchor conductive molecules to surfaces, a strategy applicable to quinoxaline derivatives. nih.gov

Catalysis and Reagent Development

The dual functionality of this compound, with its nitrogen-containing heterocycle and carboxylic acid group, makes it a candidate for applications in catalysis and as a specialized analytical reagent.

Use as Organic Catalysts or Ligands in Catalytic Systems

The nitrogen atoms in the quinoxaline ring can act as coordination sites for metal ions, making its derivatives useful as ligands in catalytic systems. evitachem.com A prominent example of a quinoxaline-based catalytic system involves helically chiral poly(quinoxaline-2,3-diyl)s, or PQXs . These polymers, bearing 4-(dipropylamino)pyridin-3-yl pendants, function as highly active and selective nucleophilic organocatalysts. acs.org They have been successfully employed in the acylative kinetic resolution of secondary alcohols, achieving high selectivity factors (up to s = 87). acs.org A key feature of this system is its ability to switch helical chirality depending on the solvent, allowing for the preparation of either alcohol enantiomer from a single catalyst. acs.org Although this example uses a polymeric backbone, it powerfully demonstrates the catalytic potential of the quinoxaline scaffold.

| Catalyst System | Reaction | Selectivity (s factor) | Key Feature | Reference |

|---|---|---|---|---|

| Helical Poly(quinoxaline-2,3-diyl)s (PQXdpap) | Kinetic Resolution of 1-(naphthalen-1-yl)ethan-1-ol | Up to 87 | Solvent-dependent chirality switching enables access to both enantiomers. | acs.org |

Development of Analytical Reagents and Probes

Quinoxaline derivatives have been developed as specialized reagents for chemical analysis. A notable example is 4-(2,3-dimethyl-6-quinoxalinyl)-1,2-benzenediamine , which serves as a novel derivatizing reagent for the precolumn determination of diacetyl in beer using HPLC with UV detection. acs.org The reagent reacts with diacetyl to form a derivative that can be easily quantified, with a detection limit of 0.02 μM. acs.org

In a different application, luminescent cyclometalated iridium(III) complexes containing dipyridoquinoxaline ligands, such as Ir(ppy)2(dpq) , have been designed as probes for biological molecules. sigmaaldrich.com These complexes can function as DNA intercalators and probes for the protein avidin, demonstrating the utility of the quinoxaline structure in creating sophisticated analytical tools. sigmaaldrich.com Another related heterocyclic system, 4-(6,7-Dihydro-5,8-dioxothiazolo[4,5-g]phthalazin-2-yl)benzoic acid N-hydroxysuccinimide ester , was synthesized as a highly sensitive chemiluminescence derivatization reagent for primary and secondary amines, achieving sub-fmol detection limits in liquid chromatography. researchgate.net This highlights the role of the benzoic acid group in creating activated esters for labeling target analytes. researchgate.net

| Reagent/Probe | Analyte | Method | Significance | Reference |

|---|---|---|---|---|

| 4-(2,3-dimethyl-6-quinoxalinyl)-1,2-benzenediamine | Diacetyl | HPLC-UV | Enables sensitive quantification of an important flavor compound in beer. | acs.org |

| Ir(ppy)2(dpq) | DNA, Avidin | Luminescence Spectroscopy | Acts as a luminescent probe and DNA intercalator. | sigmaaldrich.com |

| TPB-Suc | Primary/Secondary Amines | Chemiluminescence | Offers highly sensitive detection (sub-fmol) for amines in complex samples like human plasma. | researchgate.net |

Strategies in Bio-Chemical Tool Development and Mechanistic Probes

The quinoxaline scaffold is a well-established pharmacophore found in numerous biologically active compounds. Derivatives of this compound serve as valuable tools for probing biological mechanisms and for drug discovery efforts.

A key example is the antitumor agent 2-{4-[(7-Chloro-2-quinoxalinyl)oxy]phenoxy}propionic acid (XK469) , a structural analogue of the title compound. researchgate.net Extensive research on analogues of XK469, involving modifications to the quinoxaline ring and the acid side chain, has been conducted to establish a pharmacophore hypothesis and delineate the structural requirements for its antitumor activity. researchgate.net This systematic approach, where derivatives are synthesized and evaluated, is a classic strategy in medicinal chemistry to probe drug-target interactions and understand mechanisms of action. researchgate.net

Other quinoxaline derivatives have also shown significant potential as biochemical tools. For example, a quinoxaline-triazole hybrid featuring a benzoic acid group (compound 14 ) demonstrated potent anticancer activity with an IC₅₀ value of 0.055 μM, making it a promising lead for developing new therapeutic agents or probes for cancer biology research. nih.gov Furthermore, the ability of certain dipyridoquinoxaline complexes to intercalate into DNA allows them to be used as probes to study nucleic acid structures and interactions. sigmaaldrich.com

Design of Molecular Probes for Biological Pathway Elucidation

The inherent photophysical properties of the quinoxaline ring system make it an attractive scaffold for the development of molecular probes. Quinoxaline derivatives have been investigated as luminescent and fluorescent probes. researchgate.nettandfonline.com These molecules are designed to interact with specific biological targets or respond to changes in their microenvironment, enabling the visualization and study of complex biological pathways in real-time. By modifying the this compound structure, for instance by introducing specific reporter groups, it is theoretically possible to create probes for tracking the dynamics of cellular processes or the localization of specific biomolecules, although specific research on this compound as a molecular probe is not extensively detailed in current literature.

Exploration of Enzyme or Receptor Modulators (Focus on Mechanism)

The quinoxaline nucleus is a cornerstone in the design of potent and selective modulators of various enzymes and receptors, which is a key strategy in drug discovery. researchgate.net The structural motif is present in numerous compounds synthesized to target critical proteins involved in disease progression.

Derivatives of the broader quinoxaline class have been identified as inhibitors of several key enzymes:

Topoisomerase IIα (Topo IIα): Certain tetracyclic quinolino[3,4-b]quinoxalines have demonstrated significant inhibitory activity against human Topo IIα, an enzyme crucial for DNA replication and a validated target for anticancer drugs. bohrium.com The mechanism for some of these compounds involves the stabilization of G-quadruplex DNA structures. bohrium.com

HCV NS5B RNA-dependent RNA polymerase: A substituted quinoxaline was identified as an inhibitor of this essential enzyme for the replication of the Hepatitis C virus, showing an IC₅₀ value of 5.5 μM in enzymatic assays. nih.gov

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Derivatives featuring a bis( researchgate.netnih.govmdpi.comtriazolo)[4,3-a:3',4'-c]quinoxaline core have been synthesized and found to be potent inhibitors of VEGFR-2, a key mediator of angiogenesis. The most active compounds in this series displayed inhibitory concentrations in the low nanomolar range. tandfonline.com

Other Kinases and Proteases: The quinoxaline scaffold has been employed to develop inhibitors for a wide array of other enzymes, including matrix metalloproteinase-9 (MMP-9) and monoamine oxidase-A (MAO-A). researchgate.net

The following table summarizes enzymes that are modulated by compounds containing the quinoxaline scaffold.

| Enzyme Target | Compound Class | Observed Effect | Reference |

| Topoisomerase IIα | Quinolino[3,4-b]quinoxalines | Inhibition | bohrium.com |

| HCV NS5B Polymerase | Substituted Quinoxalines | Inhibition (IC₅₀ = 5.5 μM) | nih.gov |

| VEGFR-2 | Bis(triazolo)quinoxaline derivatives | Inhibition (IC₅₀ = 3.7–11.8 nM) | tandfonline.com |

| MMP-9 / MAO-A | Quinoxaline-based dual inhibitors | Inhibition | researchgate.net |

| Lactate Dehydrogenase A (LDHA) | Quinoxalinone Schiff's bases | Inhibition (up to 84.95%) | mdpi.com |

This table is based on data for the broader class of quinoxaline derivatives.

Chemical Biology Applications in Target Validation

The development of potent and selective inhibitors based on the this compound scaffold is a powerful application in chemical biology for the purpose of target validation. Small molecule inhibitors are indispensable tools for probing the function of specific proteins within cellular or physiological contexts. nih.gov

By designing a derivative that selectively inhibits a particular enzyme, researchers can study the downstream consequences of that inhibition, thereby validating (or invalidating) the enzyme's role in a disease pathway. For example, the successful use of quinoxaline-based inhibitors against targets like Topo IIα and VEGFR-2 helps to confirm that these enzymes are indeed critical for cancer cell proliferation and angiogenesis, respectively, making them high-value targets for the development of new therapeutics. tandfonline.combohrium.com The creation of a selective inhibitor for a novel target based on the quinoxaline framework could similarly elucidate its biological function and therapeutic potential. nih.gov

Principles of Ligand Design and Structure-Activity Relationships (SAR)

The exploration of this compound and its analogues in drug discovery is guided by the principles of ligand design and the systematic study of structure-activity relationships (SAR). SAR studies are crucial for optimizing a lead compound's potency, selectivity, and pharmacokinetic properties. mdpi.com

Systematic Modification of the this compound Scaffold

To establish a comprehensive SAR, researchers systematically modify the core structure of this compound. This process typically involves dissecting the molecule into key regions and introducing a variety of chemical alterations.

Quinoxaline Ring (Region I): Modifications here involve the introduction of different substituents at various positions (e.g., C5, C6, C7, C8). These can be electron-donating groups (e.g., methyl, methoxy) or electron-withdrawing groups (e.g., chloro, nitro) to probe the effects of electronics and sterics on target binding. researchgate.net

Benzoic Acid Moiety (Region II): The carboxylic acid group is a critical feature, likely involved in polar or ionic interactions with a biological target. uq.edu.au Systematic modifications would include its conversion to bioisosteres such as amides (primary, secondary, tertiary), esters, or tetrazoles to determine the necessity of the acidic proton and the carboxylate's hydrogen bonding capacity. researchgate.net

Linker Region: While the parent compound has a direct bond, more complex analogues often incorporate linkers (e.g., ether, amine, amide) between the quinoxaline and phenyl rings. researchgate.netmdpi.com The length, rigidity, and chemical nature of this linker are varied to achieve optimal orientation within the target's binding site.

Correlation of Structural Features with Specific Biological Target Modulation

SAR studies on various quinoxaline derivatives have yielded precise correlations between specific structural features and biological activity.

Antitumor Activity: In studies of the antitumor agent 2-{4-[(7-Chloro-2-quinoxalinyl)oxy]phenoxy}propionic acid (XK469) and its analogues, the position of substituents on the quinoxaline ring was found to be paramount. researchgate.net

A halogen, specifically a chloro group, at the 7-position generated the most potent and broadly active antitumor agents. researchgate.net

Replacing the 7-chloro with a methyl, methoxy, or azido (B1232118) group significantly diminished activity. researchgate.net

Moving the chloro group to the 5-, 6-, or 8-position rendered the compounds essentially inactive. researchgate.net In a different series of anticancer quinoxalines, the linker between the quinoxaline core and an adjacent phenyl ring was critical. An NH linker at position 3 was found to be essential for activity, while aliphatic or sulfonyl linkers were detrimental. mdpi.com

VEGFR-2 Inhibition: For a series of bis( researchgate.netnih.govmdpi.comtriazolo)[4,3-a:3',4'-c]quinoxaline derivatives designed as VEGFR-2 inhibitors, the SAR revealed that amide derivatives consistently displayed higher potency than the corresponding diamide (B1670390) derivatives. tandfonline.com For example, compound 23l (an amide) was more active than compound 24c (a diamide). tandfonline.com

The table below summarizes key SAR findings for quinoxaline-based compounds against various targets.

| Target | Scaffold Modification | Impact on Activity | Reference |